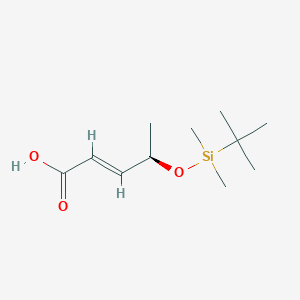

(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid

Description

Properties

IUPAC Name |

(E,4R)-4-[tert-butyl(dimethyl)silyl]oxypent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-9(7-8-10(12)13)14-15(5,6)11(2,3)4/h7-9H,1-6H3,(H,12,13)/b8-7+/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYJTPADGKWSNB-FCZSHJHJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(=O)O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid, with the CAS number 2126144-78-1, is a compound that has garnered interest in medicinal chemistry and biological studies. Its molecular formula is C11H22O3Si, and it has a molecular weight of 230.38 g/mol. This compound is recognized for its potential biological activities, which are crucial for various applications in pharmaceuticals and biochemistry.

The compound's structure includes a tert-butyldimethylsilyl group, which enhances its stability and solubility in organic solvents. The presence of a double bond in the pentenoic acid moiety suggests potential reactivity that can be exploited in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H22O3Si |

| Molecular Weight | 230.38 g/mol |

| CAS Number | 2126144-78-1 |

| Purity | ≥ 95% |

Biological Activity

Research into the biological activity of (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid has revealed several key areas of interest:

- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is significant in treating chronic inflammatory diseases.

- Enzyme Inhibition : Preliminary studies suggest that (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like hyperlipidemia.

Case Study 1: Antioxidant Properties

A study conducted on structurally related compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that the compound could effectively neutralize free radicals, suggesting a protective role against oxidative damage.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments using human cell lines showed that (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid downregulated the expression of TNF-alpha and IL-6, two key inflammatory markers. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

The precise mechanism by which (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to interact with cellular receptors or enzymes, leading to altered signaling pathways associated with inflammation and oxidative stress.

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid. Key areas for future studies include:

- In vivo studies to assess the efficacy and safety profile.

- Structure-activity relationship (SAR) studies to optimize its biological activity.

- Exploration of its potential as a lead compound in drug development for metabolic disorders.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to introduce silyl protective groups, which are crucial in multi-step synthesis processes. The protection of functional groups allows for selective reactions without interfering with other reactive sites.

Case Study : In a study published by Organic Syntheses, tert-butyldimethylsilyl derivatives were utilized to synthesize complex molecules efficiently. The presence of the silyl group facilitated the formation of enantiopure compounds through asymmetric synthesis routes .

Medicinal Chemistry

(R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid has potential applications in drug development due to its structural properties that may enhance bioavailability and metabolic stability of pharmaceutical compounds.

Case Study : Research has indicated that silyl derivatives can improve the pharmacokinetic profiles of certain drugs. For instance, studies involving carbapenem antibiotics have shown that incorporating silyl groups can enhance their stability against enzymatic degradation .

Material Science

The compound's unique properties make it suitable for use in developing new materials, particularly those requiring enhanced thermal and chemical stability.

Application Example : In polymer chemistry, (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid can be used as a monomer or additive to improve the performance characteristics of silicone-based polymers, which are widely used in sealants and coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of TBDMS-protected unsaturated carboxylic acids. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Differences

Position of TBDMS Group :

- The target compound has the TBDMS group at C4 , whereas compound 121 positions it at C5 . This positional isomerism affects steric interactions and reactivity in subsequent reactions, such as nucleophilic additions or cyclizations.

The biphenyl-Boc-amino analog introduces a tert-butoxycarbonyl (Boc)-protected amine, enabling peptide coupling or metal-catalyzed cross-coupling reactions .

Synthetic Utility: The target compound’s TBDMS group is more resistant to acidic conditions compared to Boc or benzyloxy groups in analogs like 3-(Benzyloxy)propan-1-ol (124) .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing (R,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid, and how can stereochemical purity be ensured? A: The synthesis typically involves silyl ether protection of a hydroxyl group followed by controlled olefination. For example, tert-butyldimethylsilyl (TBDMS) protection is achieved using TBDMS chloride under inert conditions, while stereoselective olefination (E-configuration) is mediated by Wittig or Horner-Wadsworth-Emmons reactions. Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure the (R)-configuration. Purification via flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC is recommended. Diastereomeric byproducts can arise from incomplete stereocontrol, necessitating rigorous NMR (¹H, ¹³C) and chiral HPLC analysis .

Advanced Optimization of Stereochemical Purity

Q: How can reaction conditions be optimized to minimize racemization during silyl ether formation in this compound? A: Racemization risks are mitigated by using mild bases (e.g., imidazole) at low temperatures (0–5°C) during TBDMS protection. Solvent choice (e.g., dichloromethane or DMF) and short reaction times (<2 hours) are critical. Monitoring reaction progress via TLC or LC-MS helps avoid overexposure to basic conditions. Post-synthesis, enantiomeric excess can be validated using polarimetry or chiral stationary-phase HPLC with UV/ECD detection .

Basic Analytical Characterization

Q: What analytical techniques are essential for characterizing (R,E)-4-((tert-butyldimethylsilyl)oxy)pent-2-enoic acid? A: Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., olefin geometry via coupling constants, J = 12–16 Hz for E-configuration).

- FT-IR : Verification of carboxylic acid (1700–1720 cm⁻¹) and silyl ether (1250 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS or ESI-MS) : Molecular ion peaks and fragmentation patterns to validate molecular weight and structure.

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Resolution of Data Contradictions

Q: How should researchers address conflicting spectral data (e.g., unexpected NOE correlations or mass fragments)? A: Contradictions may arise from impurities or conformational dynamics. Strategies include:

- 2D NMR (COSY, HSQC, NOESY) : To resolve overlapping signals and confirm spatial proximity of protons.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian software) to predict NMR shifts or IR spectra, cross-referenced with experimental data.

- Isotopic Labeling : For ambiguous mass fragments, deuterated analogs can clarify fragmentation pathways .

Basic Stability and Storage

Q: What are the optimal storage conditions to prevent degradation of this compound? A: Store at –20°C under inert gas (argon) in amber vials to avoid hydrolysis of the silyl ether group. Solutions in anhydrous THF or DCM should be used within 48 hours. Degradation products (e.g., free carboxylic acid or silanol) can be monitored via TLC (Rf shifts) or LC-MS .

Advanced Degradation Pathways

Q: What mechanistic insights exist for the hydrolysis of the TBDMS group under aqueous conditions? A: Hydrolysis proceeds via nucleophilic attack by water or fluoride ions (e.g., from TBAF), cleaving the Si–O bond. The rate is pH-dependent: acidic conditions (pH < 3) accelerate protonation of the leaving group. Kinetic studies using ¹⁸O-labeled water and LC-MS/MS can track isotopic incorporation, while Arrhenius plots quantify activation energy. Stabilizers like BHT (0.1%) may slow radical-mediated side reactions .

Basic Stereochemical Analysis

Q: How is the (R,E)-configuration unambiguously assigned? A: The E-geometry is confirmed via ¹H NMR coupling constants (J = 14–16 Hz for trans olefins) and NOESY (absence of cross-peaks between vinyl protons). The (R)-configuration is determined using Mosher’s ester analysis or X-ray crystallography. Chiral derivatization agents (e.g., (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) enable diastereomeric separation via HPLC .

Advanced Computational Modeling

Q: How can quantum chemical computations aid in predicting the compound’s reactivity? A: DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Transition-state modeling (e.g., for silyl ether hydrolysis) identifies energy barriers, while molecular dynamics simulations assess solvent effects. These data guide experimental design, such as solvent selection for SN2 reactions .

Data Contradiction Resolution

Q: How to reconcile discrepancies between synthetic yield and theoretical calculations? A: Systematic variables screening (DoE) identifies critical factors (e.g., temperature, catalyst loading). Kinetic profiling (e.g., in situ IR) detects side reactions. Yield gaps may arise from unaccounted equilibria (e.g., retro-aldol) or byproduct formation. High-throughput experimentation (HTE) with automated liquid handlers accelerates optimization .

Methodological Innovation

Q: What novel methodologies can improve the scalability of this compound’s synthesis? A: Continuous-flow microreactors enhance heat/mass transfer for exothermic silylation steps. Enzymatic desymmetrization (e.g., lipases) offers greener stereocontrol. Photocatalyzed olefination (e.g., using Ir or Ru complexes) enables precise E/Z control under mild conditions. These approaches reduce waste and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.